molecular formula C12H17NO3S B5703957 ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate

ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate

Cat. No. B5703957
M. Wt: 255.34 g/mol
InChI Key: GRVMGXUQBVWYEK-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate, also known as EATC, is an organic compound that belongs to the class of thiophene carboxylates. It has been widely studied for its potential applications in the field of medicinal chemistry. This compound exhibits several biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The exact mechanism of action of ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate is not fully understood. However, several studies have suggested that it may exert its biological activities through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate may reduce the production of prostaglandins and thus alleviate inflammation, pain, and fever.
Biochemical and Physiological Effects:
ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to exhibit several biochemical and physiological effects. In animal studies, it has been reported to reduce inflammation, pain, and fever. It has also been shown to exhibit antitumor and antiviral activities. However, the exact mechanisms underlying these effects are not fully understood.

Advantages and Limitations for Lab Experiments

Ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has some limitations. It is not very soluble in water, which can make it difficult to administer in animal studies. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

Several future directions can be pursued in the study of ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate. One possible direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Another direction is to explore its antitumor and antiviral activities and develop new compounds based on its structure. Furthermore, the development of new synthetic methods for ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate and its derivatives may lead to the discovery of novel bioactive compounds.

Synthesis Methods

The synthesis of ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate can be achieved through a multi-step reaction process. The first step involves the reaction of ethyl acetoacetate with thioacetamide to form ethyl 2-acetylthiophene-3-carboxylate. This intermediate is then reacted with ethyl bromoacetate to give ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate. The reaction scheme is shown below:

Scientific Research Applications

Ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported its anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to exhibit antitumor and antiviral activities. In addition, ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been used as a starting material for the synthesis of other bioactive compounds.

properties

IUPAC Name

ethyl 2-acetamido-4-ethyl-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-5-9-7(3)17-11(13-8(4)14)10(9)12(15)16-6-2/h5-6H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVMGXUQBVWYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(acetylamino)-4-ethyl-5-methylthiophene-3-carboxylate

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